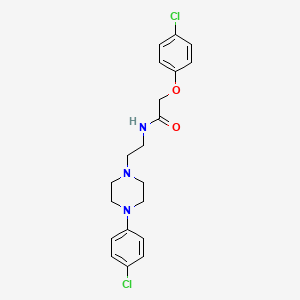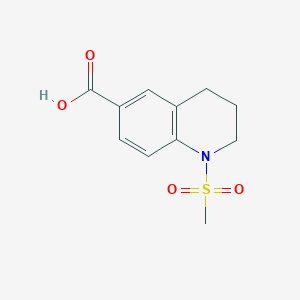
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid” is an organic compound that contains a tetrahydroquinoline ring, a carboxylic acid group, and a methylsulfonyl group . The tetrahydroquinoline ring is a heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings. The carboxylic acid group (-COOH) is a functional group that consists of a carbonyl group (C=O) and a hydroxyl group (O-H) connected to the same carbon atom, while the methylsulfonyl group is a sulfur-containing group attached to a methyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydroquinoline ring, along with the carboxylic acid and methylsulfonyl groups . These groups would likely be arranged in a specific orientation around the ring, but without specific data or studies, it’s difficult to provide a detailed molecular structure analysis.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. The carboxylic acid group is typically quite reactive and can undergo a variety of reactions, including esterification and amide formation . The methylsulfonyl group can also participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the carboxylic acid group could result in the compound being acidic. The compound is likely to be solid at room temperature .科学的研究の応用
Antibacterial Agents
A study on 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, a compound related to the given chemical, highlighted its broad antibacterial properties and suggested its potential for systemic infection treatments (Goueffon, Montay, Roquet, & Pesson, 1981).
Enzyme Inhibition
Another study examined 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661) for its potent inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme, while also showing high selectivity toward PNMT over alpha 2-adrenoceptor. This research underscores the compound's selective inhibition capabilities (Grunewald, Dahanukar, Caldwell, & Criscione, 1997).
Drug Synthesis and Bioisostere Development
Research into the asymmetric synthesis of 1,2,3,4-tetrahydroquinoline-2-carboxylate esters has been conducted to create enantioenriched bioisosteres, valuable in drug discovery for designing peptidomimetic drugs. A study focusing on developing an environmentally benign process for this synthesis utilized novel Brønsted acids, showcasing the compound's relevance in green chemistry (Mbaezue, Topić, & Tsantrizos, 2023).
Anticancer Potential
A series of 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acids were synthesized through a novel protocol, indicating their potential as anticancer agents. This study highlights the utility of the compound in medicinal chemistry and its possible applications in cancer treatment (Javadi & Azizian, 2016).
作用機序
The compound also contains a methylsulfonyl group, which is found in many bioactive compounds. For instance, indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole have been synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .
特性
IUPAC Name |
1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-17(15,16)12-6-2-3-8-7-9(11(13)14)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVCCCWZONRAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

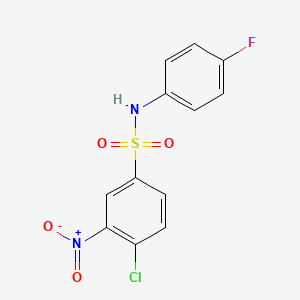
![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2628195.png)
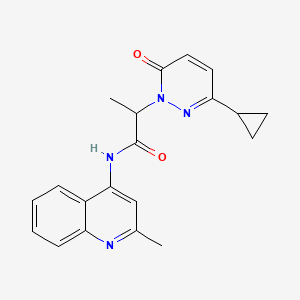
![2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2628198.png)

![9-Oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one;hydrochloride](/img/structure/B2628200.png)
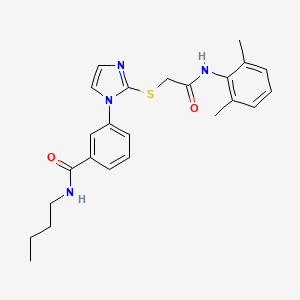
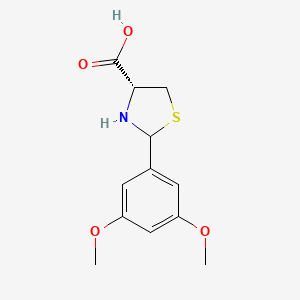
![ethyl 4-oxo-4-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)butanoate](/img/structure/B2628204.png)
![tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2628207.png)
![6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile](/img/structure/B2628208.png)
![(2Z)-2-[(acetyloxy)imino]-N-(4-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2628209.png)
